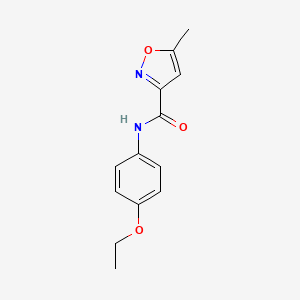![molecular formula C13H17N3O3 B5770478 3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5770478.png)
3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle and is involved in the progression of cells from the G1 phase to the S phase. Inhibition of CDK2 has been shown to have potential therapeutic applications in the treatment of various types of cancer.
Mecanismo De Acción
3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide works by inhibiting the activity of CDK2, which is a key regulator of the cell cycle. By inhibiting CDK2, this compound prevents the progression of cells from the G1 phase to the S phase, which ultimately leads to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the phosphorylation of retinoblastoma protein, which is involved in the regulation of cell cycle progression. It has also been shown to inhibit the expression of various genes involved in cell cycle regulation and DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is its specificity for CDK2, which makes it a useful tool for studying the role of CDK2 in various cellular processes. However, one limitation of this compound is its relatively low potency compared to other CDK2 inhibitors. This can make it more difficult to achieve the desired level of inhibition in some experiments.
Direcciones Futuras
There are several future directions for research involving 3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide. One potential area of investigation is the development of more potent CDK2 inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other cancer therapies to enhance their effectiveness. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of research.
Métodos De Síntesis
3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide can be synthesized using a multi-step process involving the reaction of 3-methylbenzene-1,2-diamine with 4-(morpholin-4-yl)benzoic acid to form the intermediate N-(3-methylphenyl)-4-(morpholin-4-yl)benzamide. This intermediate is then reacted with phosgene to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. In preclinical studies, it has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-3-2-4-11(9-10)12(14)15-19-13(17)16-5-7-18-8-6-16/h2-4,9H,5-8H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSARIVSSBFFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)N2CCOCC2)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5770400.png)
![3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5770406.png)
![6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5770418.png)
![4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5770430.png)
![4-chloro-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5770434.png)

![N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5770447.png)
![4-[({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5770452.png)
![methyl {4-[(diethylamino)sulfonyl]phenoxy}acetate](/img/structure/B5770459.png)
![N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5770466.png)

![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)

